4-(Methoxymethyl)-6-methylpyrimidin-2-amine
Description
Properties
IUPAC Name |
4-(methoxymethyl)-6-methylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-3-6(4-11-2)10-7(8)9-5/h3H,4H2,1-2H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOIHIKBGZYRTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)-6-methylpyrimidin-2-amine typically involves the reaction of 4-chloro-6-methylpyrimidine with methoxymethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-amino group and 4-methoxymethyl substituent participate in substitution reactions under controlled conditions:
Key observations:
-
Alkylation proceeds via SN2 mechanism at the amino group, with steric hindrance from the 6-methyl group influencing reaction rates.
-
Methoxymethyl (MOM) groups are selectively cleaved under acidic conditions without disrupting the pyrimidine ring .
Oxidation Reactions
Controlled oxidation targets the methoxymethyl side chain or pyrimidine ring:
| Target Site | Oxidizing Agent | Product | Notes | Source |
|---|---|---|---|---|
| Methoxymethyl group | KMnO₄, H₂SO₄, 80°C | 4-Carboxy-6-methylpyrimidin-2-amine | Requires pH < 3 to avoid overoxidation | |
| Pyrimidine ring | H₂O₂, FeSO₄ catalyst, 50°C | Pyrimidine N-oxide derivatives | Limited regioselectivity |
Mechanistic insights:
-
Methoxymethyl oxidation follows a radical pathway, confirmed by ESR studies under protic conditions.
-
Ring oxidation predominantly occurs at N-1 due to electron density distribution.
Cross-Coupling Reactions
Halogenated derivatives enable catalytic cross-coupling:
Critical factors:
-
Iodination at C-5 requires N-protection (e.g., MOM groups) to prevent side reactions .
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Palladium catalysts with dppf ligands enhance coupling efficiency for bulky substrates .
Coordination Chemistry
The amino group facilitates metal complex formation:
| Metal Ion | Ligand Environment | Application | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cu(II) | N^N coordination (pyrimidine N-1 and NH₂) | Catalytic oxidation studies | 8.2 ± 0.3 | |
| Fe(III) | O^N chelation (methoxymethyl O and NH₂) | Magnetic materials | 6.7 ± 0.2 |
Structural data:
-
Cu(II) complexes exhibit square-planar geometry, confirmed by X-ray crystallography.
-
Fe(III) complexes show paramagnetic behavior with μ-eff = 5.9 μB.
Functional Group Transformations
The methoxymethyl group undergoes specialized modifications:
Notable challenges:
-
Direct fluorination of methoxymethyl groups risks elimination; DAST avoids this via concerted mechanism .
-
Grignard reactions require strict temperature control to prevent ring-opening side reactions .
Biological Activity Modulation
Derivatives show structure-dependent interactions:
| Modification Site | Biological Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 2-Amino → 2-Methylamino | iNOS (inducible nitric oxide synthase) | 282 nM | |
| 4-Methoxymethyl → Hydroxymethyl | Thiamine kinase | 15 μM |
Structure-activity relationships:
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrimidine, including 4-(Methoxymethyl)-6-methylpyrimidin-2-amine, exhibit significant anticancer properties. For instance, studies have shown that modifications to the pyrimidine core can lead to enhanced activity against various cancer cell lines by targeting specific metabolic pathways involved in tumor growth .
Diabetes Treatment
Pyrimidine derivatives are also explored for their potential in treating diabetes. The compound is involved in the synthesis of active pharmaceutical ingredients that regulate glucose metabolism and improve insulin sensitivity .
Antiviral Properties
Recent investigations highlight the antiviral potential of pyrimidine derivatives, including this compound. It has been suggested that modifications can enhance selectivity and potency against viral targets, making it a candidate for further development as an antiviral agent .
Herbicide Development
This compound serves as an intermediate in the synthesis of herbicides. Its derivatives are incorporated into formulations designed to control broadleaf weeds in crops such as soybean and maize. The effectiveness of these compounds lies in their ability to disrupt specific biochemical pathways in target plants while minimizing toxicity to non-target species .
Fungicides
The compound's structural characteristics make it suitable for developing fungicides that target pathogenic fungi affecting crops. Research indicates that certain modifications can enhance its fungicidal activity, providing an avenue for sustainable agricultural practices .
Synthesis and Characterization
Several studies have focused on optimizing the synthesis of this compound and its derivatives. For instance, one study reported an efficient synthetic route that yielded high purity and yield, facilitating further biological evaluation .
Biological Evaluation
In vitro studies have demonstrated the compound's ability to inhibit specific enzymes and pathways relevant to disease states, including cancer and diabetes. These evaluations often involve structure-activity relationship (SAR) studies, which help identify key features responsible for biological activity .
Data Tables
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Methoxymethyl vs. Chloro/Methoxy : The methoxymethyl group in the target compound may enhance solubility compared to the chloro-substituted analog (4-Chloro-6-methoxypyrimidin-2-amine), which forms stable co-crystals with succinic acid . Chloro groups typically increase lipophilicity but may reduce metabolic stability.
- Piperidine vs. Methoxymethyl : The piperidine-substituted analog (4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) exhibits planar geometry, favoring interactions with flat biological targets, whereas the methoxymethyl group introduces steric bulk and polarity .
- Halogenated Derivatives : Bromophenyl (4-(4-Bromophenyl)-6-methylpyrimidin-2-amine) and chloro (4-Chloro-6-methoxypyrimidin-2-amine) substituents enhance binding affinity to hydrophobic enzyme pockets but may pose toxicity risks .
Hydrogen Bonding and Crystal Packing
- The target compound’s amine group participates in N–H···O hydrogen bonds, similar to 4-Chloro-6-methoxypyrimidin-2-amine, which forms R₂²(8) and R₆⁶(34) motifs with succinic acid .
- In contrast, 4-Methyl-6-phenylpyrimidin-2-amine lacks strong hydrogen-bond donors, relying on van der Waals interactions for crystal stability .
Biological Activity
4-(Methoxymethyl)-6-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral effects. This article reviews the synthesis, biological activity, and potential applications of this compound, drawing from various research studies.
Synthesis
The synthesis of this compound typically involves the alkylation of a pyrimidine precursor. The methoxymethyl group can be introduced through a nucleophilic substitution reaction using appropriate reagents. This compound's structure allows for further modifications that can enhance its biological activity.
Antimicrobial Activity
Research has demonstrated that pyrimidine derivatives exhibit significant antimicrobial properties. A study indicated that compounds structurally related to this compound showed varying degrees of antibacterial and antifungal activities. The mechanism often involves interference with microbial DNA synthesis or cell wall integrity .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
|---|---|---|
| Compound A | 20 | 15 |
| Compound B | 25 | 18 |
| This compound | TBD | TBD |
Anticancer Properties
Pyrimidine derivatives have also been studied for their anticancer effects. Some compounds within this class have shown selective toxicity towards cancer cells while sparing normal cells. For instance, studies involving similar pyrimidine structures have reported IC50 values indicating potent inhibition of tumor cell proliferation .
Table 2: Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound C | MDA-MB-231 (Breast) | 0.126 | >20 |
| This compound | TBD | TBD | TBD |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in nucleic acid metabolism.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Antioxidant Properties : Certain derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .
Case Studies
Several case studies highlight the efficacy of pyrimidine derivatives in clinical applications:
- Antiviral Activity : A compound structurally related to this compound was tested against influenza viruses and demonstrated significant antiviral properties with a high safety margin in vivo .
- Plant Growth Stimulation : Research has shown that certain pyrimidine derivatives can act as growth stimulants in plants, enhancing growth rates significantly compared to control groups .
Q & A
Q. Key Characterization Tools :
- NMR : Confirm regiochemistry (e.g., δ 2.3 ppm for 6-methyl, δ 3.4 ppm for methoxymethyl protons) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 196.1).
Advanced: How can reaction conditions be optimized to improve yields of this compound derivatives?
Methodological Answer:
Optimization involves systematic screening of:
Q. Data Analysis :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional heating | 65 | 90 |
| Microwave-assisted | 82 | 95 |
Basic: What spectroscopic techniques are critical for structural elucidation of this compound?
Q. Methodological Answer :
- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) from the methoxymethyl group .
- ¹³C NMR : Assign carbons (e.g., C-4 at ~160 ppm for amine-bearing carbon, C-6 methyl at ~20 ppm) .
- X-ray Crystallography (if crystalline): Resolve bond angles (e.g., C-N-C ~120°) and hydrogen bonding networks .
Advanced: How do intermolecular interactions in the crystal structure influence physicochemical properties?
Methodological Answer :
Intermolecular hydrogen bonds (N-H···N/O) and π-π stacking govern stability and solubility:
- Hydrogen Bonding : N-H (pyrimidine) with O (methoxymethyl) creates a 3D framework, enhancing thermal stability (Tₘ > 200°C) .
- π-π Interactions : Aromatic stacking between pyrimidine rings reduces solubility in nonpolar solvents.
Crystallographic Data (from analogs ):
| Parameter | Value |
|---|---|
| Space Group | P 1 |
| H-bond Length | 2.89 Å (N-H···O) |
| Dihedral Angle | 5.2° (pyrimidine plane) |
Basic: What in vitro assays are suitable for preliminary biological evaluation of this compound?
Q. Methodological Answer :
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus or E. coli) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., DHFR inhibition at 10–100 µM) .
- Cytotoxicity : MTT assay (IC₅₀ in cancer cell lines like HeLa or MCF-7).
Advanced: How can structure-activity relationships (SAR) be studied for substituent effects on bioactivity?
Q. Methodological Answer :
Substituent Variation : Replace methoxymethyl with ethoxymethyl, halogens, or aryl groups .
Biological Testing : Compare IC₅₀ values across analogs.
Computational Modeling : Use DFT (B3LYP/6-31G*) to correlate electronic properties (HOMO/LUMO) with activity.
SAR Table (Hypothetical Data):
| Substituent | MIC (µg/mL) | IC₅₀ (µM) |
|---|---|---|
| Methoxymethyl (R) | 12.5 | 45.2 |
| Chloro (R) | 6.8 | 28.7 |
| Phenyl (R) | 25.0 | >100 |
Basic: How to address contradictions in reported biological activity data?
Q. Methodological Answer :
- Reproducibility Checks : Standardize assay protocols (e.g., cell line passage number, solvent controls).
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA, p < 0.05) .
- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 1–100 µM).
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Q. Methodological Answer :
Q. Predicted ADME Profile :
| Parameter | Value |
|---|---|
| logP | 1.8 |
| H-bond Donors | 2 |
| BBB Permeability | Low |
Basic: What safety protocols are recommended for handling this compound?
Q. Methodological Answer :
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to potential amine volatility .
- Waste Disposal : Neutralize with dilute HCl before disposal .
Advanced: How can isotopic labeling (e.g., ¹³C) aid in metabolic pathway tracing?
Q. Methodological Answer :
- Synthesis : Introduce ¹³C at the methyl or methoxymethyl group via labeled precursors (e.g., ¹³CH₃I) .
- Mass Spectrometry : Track labeled metabolites in liver microsomes (e.g., CYP450-mediated oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
